N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide
Overview
Description
N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: This compound is used in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: This compound is similar in structure but contains a nitrile group instead of a sulfonamide group.
4-(Dimethylamino)benzoic acid: This compound has a carboxylic acid group instead of a sulfonamide group.
Uniqueness
N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its activity as an enzyme inhibitor and its applications in various fields .
Properties
IUPAC Name |
N,N-dimethyl-4-(methylamino)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3/h4-7,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBMGVKWGJDIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879590 | |
Record name | N,N-DIMETHYL-4-METHYLAMINOBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71398-48-6 | |
Record name | N,N-DIMETHYL-4-METHYLAMINOBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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